

# GDC-0134 Neuroprotection Technical Support Center

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## Compound of Interest

Compound Name: GDC-0134

Cat. No.: B10823787

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This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the neuroprotective potential of **GDC-0134**. The following troubleshooting guides and frequently asked questions (FAQs) address key issues encountered during its development, with a focus on challenges related to dosage and biomarker interpretation.

## Troubleshooting Guide

Problem	Possible Cause	Suggested Action
Unexpected increase in plasma neurofilament light chain (NFL) levels after GDC-0134 administration.	This is a known on-target effect of Dual Leucine Zipper Kinase (DLK) inhibition. The Phase 1 clinical trial with GDC-0134 in ALS patients showed a dose-dependent elevation in plasma NFL. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> This phenomenon was also observed in DLK conditional knockout (cKO) mice, suggesting it is a direct consequence of inhibiting the DLK pathway. <a href="#">[1]</a> <a href="#">[3]</a>	Re-evaluate the use of NFL as a primary biomarker for neurodegeneration in the context of DLK inhibition. Consider alternative or complementary biomarkers to assess neuronal injury and the neuroprotective effects of GDC-0134. Further preclinical studies may be necessary to understand the relationship between DLK inhibition, NFL changes, and neuroprotection. <a href="#">[1]</a> <a href="#">[4]</a>
Observed sensory neurological adverse events (e.g., dysesthesia) or other toxicities (e.g., thrombocytopenia, optic ischemic neuropathy) at higher or prolonged doses.	The Phase 1 open-label extension study of GDC-0134 revealed dose-limiting toxicities. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> Serious adverse events led to dose reductions and discontinuations, and ultimately the safety profile was considered unacceptable for continued development in ALS. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	Exercise extreme caution with dose escalation in preclinical models. Implement comprehensive safety monitoring, including hematological assessments and ophthalmological examinations. The clinical trial data suggests that a therapeutically relevant and safe dose was not identified. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Difficulty establishing a neuroprotective dose without observing adverse effects.	A key challenge with GDC-0134 is the narrow therapeutic window, as evidenced by the clinical trial where no adequately tolerated dose was identified. <a href="#">[1]</a> <a href="#">[2]</a>	Focus on in vitro models to thoroughly characterize the concentration-response relationship for both neuroprotection and potential toxicity. In vivo studies should employ a cautious dose-escalation strategy with extensive safety monitoring.

The development of GDC-0134 for ALS was halted due to these safety concerns.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

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## Frequently Asked Questions (FAQs)

### 1. What is the mechanism of action of **GDC-0134**?

**GDC-0134** is a potent, selective, and brain-penetrant small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK).[\[4\]](#)[\[5\]](#)[\[6\]](#) DLK is a key regulator of the c-Jun N-terminal kinase (JNK) pathway, which is involved in axon degeneration and neuronal apoptosis following injury.[\[1\]](#)[\[4\]](#)[\[7\]](#) By inhibiting DLK, **GDC-0134** is designed to block this stress signaling pathway and protect neurons from degeneration.[\[4\]](#)[\[7\]](#)

### 2. Why was the clinical development of **GDC-0134** for Amyotrophic Lateral Sclerosis (ALS) discontinued?

The development of **GDC-0134** for ALS was discontinued primarily due to an unacceptable safety profile observed in the Phase 1 clinical trial.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) While the initial single and multiple ascending dose stages were well-tolerated, the longer-term open-label extension revealed serious adverse events, including Grade 3 thrombocytopenia and dysesthesia, and Grade 4 optic ischemic neuropathy.[\[1\]](#)[\[3\]](#)[\[4\]](#) Consequently, no adequately tolerated dose could be identified for further investigation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### 3. What were the key pharmacokinetic parameters of **GDC-0134** in the Phase 1 trial?

In the Phase 1 study, **GDC-0134** demonstrated dose-proportional exposure.[\[1\]](#)[\[3\]](#)[\[4\]](#) The median half-life was approximately 84 hours.[\[1\]](#)[\[3\]](#)[\[4\]](#)

### 4. How does **GDC-0134** administration affect neurofilament light chain (NFL) levels?

Contrary to expectations, treatment with **GDC-0134** resulted in a dose-dependent increase in plasma NFL levels in patients with ALS.[\[1\]](#)[\[2\]](#)[\[3\]](#) This finding raised significant questions about the utility of NFL as a biomarker for treatment response with DLK inhibitors, as elevated NFL is typically a marker of neurodegeneration.[\[1\]](#)

## Quantitative Data Summary

The following tables summarize key data from the Phase 1 clinical trial of **GDC-0134** in patients with ALS.

Table 1: **GDC-0134** Phase 1 Clinical Trial Design[1][2][3][4][8]

Study Stage	Design	Dosage Range	Duration	Number of Patients
Single Ascending Dose (SAD)	Placebo-controlled	Not specified	Single dose	49 (total across all stages)
Multiple Ascending Dose (MAD)	Placebo-controlled	Up to 1200 mg daily	28 days	49 (total across all stages)
Open-Label Safety Expansion (OLE)	Open-label	Adaptive dosing	Up to 48 weeks	49 (total across all stages)

Table 2: Key Adverse Events in the Open-Label Extension (OLE) Stage[1][2][3][4]

Adverse Event	Grade	Outcome
Thrombocytopenia	3	Study drug-related Serious Adverse Event (SAE)
Dysesthesia	3	Study drug-related SAE
Optic Ischemic Neuropathy	4	Study drug-related SAE
Sensory Neurological AEs	≤2	Led to dose reductions/discontinuations

## Experimental Protocols

Phase 1 Clinical Trial Methodology[1][2][3][4]

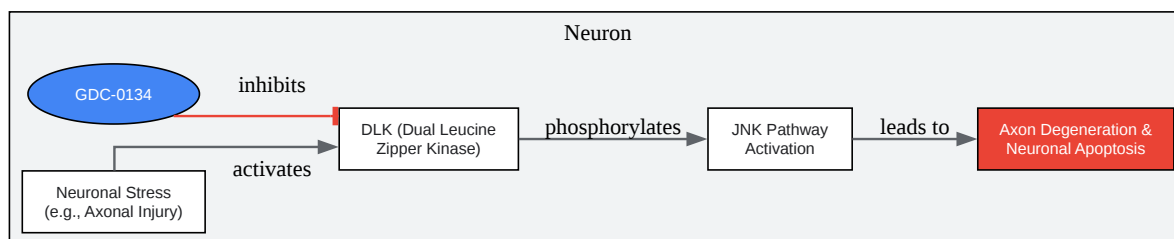
The first-in-human study of **GDC-0134** was conducted in patients with ALS and consisted of three parts:

- Single Ascending Dose (SAD): Placebo-controlled, single-dose escalation cohorts to evaluate safety, tolerability, and pharmacokinetics (PK).
- Multiple Ascending Dose (MAD): Placebo-controlled, multiple-dose escalation cohorts (up to 1200 mg once daily) for 28 days to assess safety, tolerability, and PK with repeated dosing.
- Open-Label Safety Expansion (OLE): An open-label phase with adaptive dosing for up to 48 weeks to gather longer-term safety data, as well as exploratory biomarker and functional data.

#### Pharmacokinetic and Biomarker Analysis[1][9]

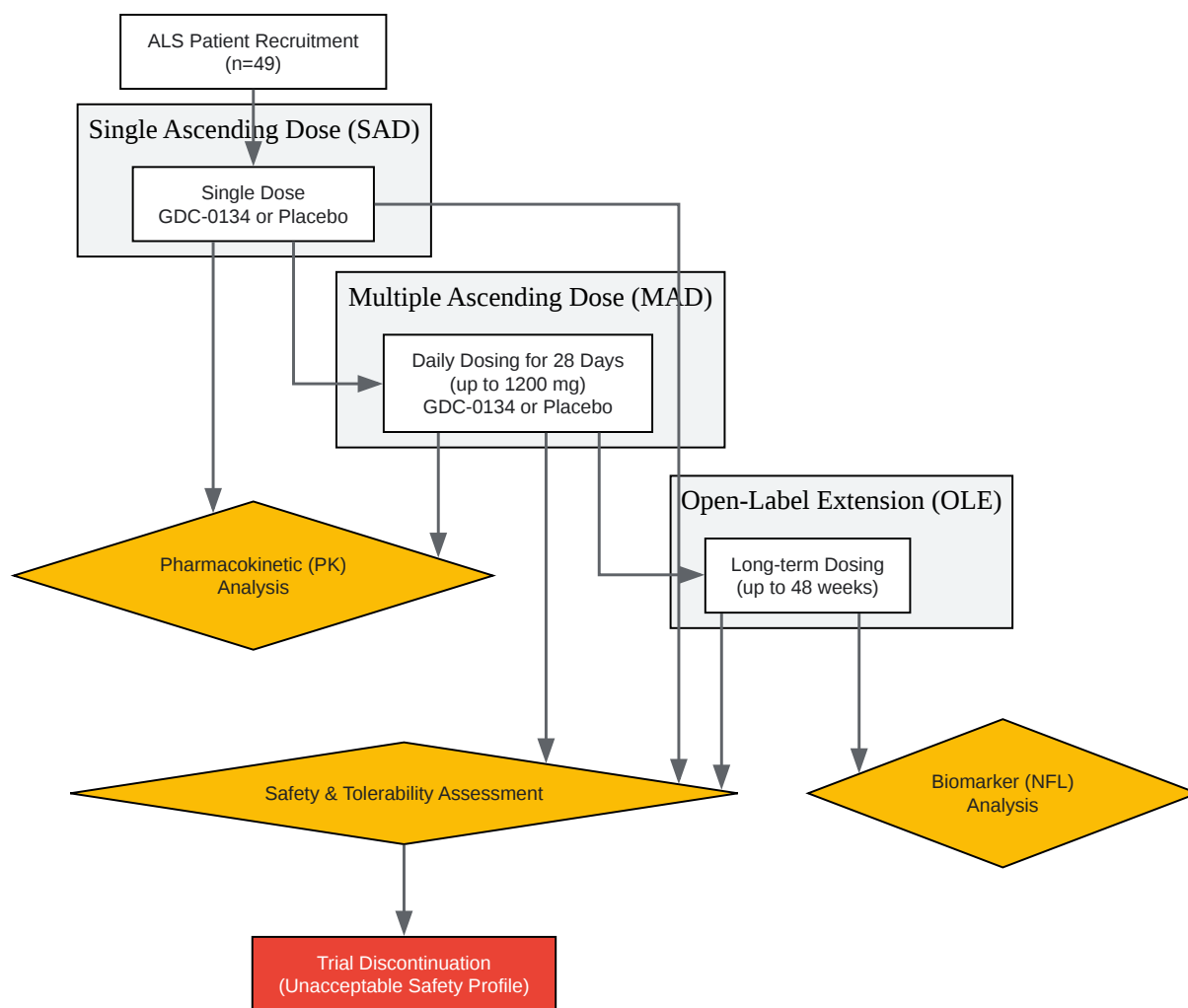
- Pharmacokinetics: Blood samples were collected at pre-dose and multiple time points post-dose. **GDC-0134** concentrations in plasma were measured using liquid chromatography–tandem mass spectrometry.
- Biomarker Analysis: Plasma levels of neurofilament light chain (NFL) were measured as an exploratory outcome to assess the biological effect of **GDC-0134** on a marker of neurodegeneration.

## Visualizations



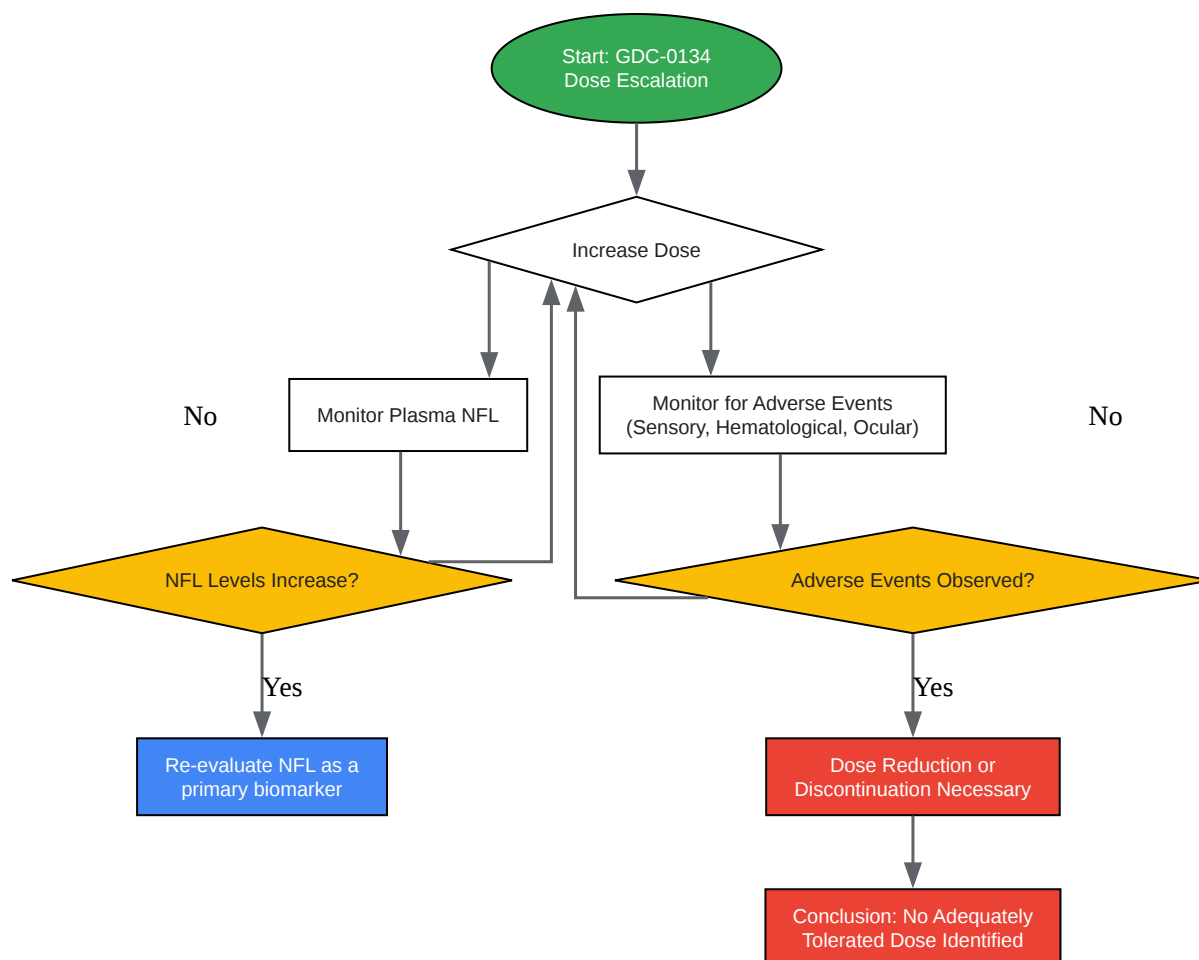
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Caption: **GDC-0134** inhibits the DLK-JNK signaling pathway to prevent neurodegeneration.



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Caption: Workflow of the Phase 1 clinical trial for **GDC-0134** in ALS patients.



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Caption: Logical workflow for troubleshooting **GDC-0134** dosage and biomarker response.

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